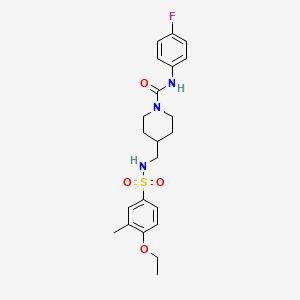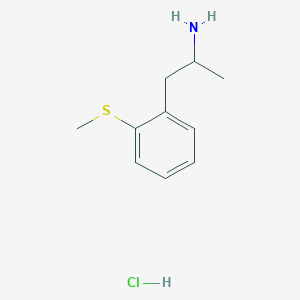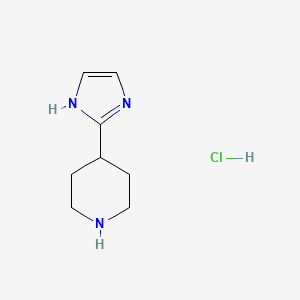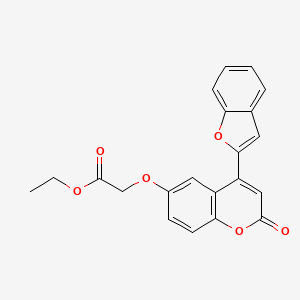
4-((4-ethoxy-3-methylphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-((4-ethoxy-3-methylphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide" is a structurally complex molecule that may be related to the class of sulfonamide compounds. Sulfonamides are known for their diverse biological activities, and modifications to their structure can lead to compounds with selective and potent effects on various biological targets. For instance, sulfonamide derivatives have been shown to act as agonists for the human beta(3)-adrenergic receptor, which are important for the regulation of energy balance and thermogenesis . Additionally, sulfonamide compounds have been identified as selective 5-HT(2A) receptor antagonists, which are relevant in the context of psychiatric and neurological disorders .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the introduction of various functional groups to achieve the desired biological activity and selectivity. In the case of beta(3) agonists, the replacement of certain groups on the phenyl ring with a sulfonamide moiety has led to potent agonists with high selectivity over other adrenergic receptors . Similarly, for the development of 5-HT(2A) receptor antagonists, modifications such as the introduction of cyano- and carboxamidophenylsulfonyl groups have been employed to enhance bioavailability and brain penetration . These strategies suggest that the synthesis of the compound would likely involve careful selection and placement of substituents to achieve the desired pharmacological profile.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their biological activity and selectivity. For example, the nearly planar structures of certain polysubstituted pyridines have been shown to participate in various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π, which can stabilize the crystal structure and influence the compound's properties . These interactions are important considerations when analyzing the molecular structure of "4-((4-ethoxy-3-methylphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide," as they could affect its binding affinity and selectivity towards biological targets.
Chemical Reactions Analysis
The reactivity of sulfonamide derivatives can be influenced by the presence of different substituents on the aromatic rings and the piperidine moiety. The introduction of electron-donating or electron-withdrawing groups can alter the chemical reactivity of the compound, potentially affecting its stability, solubility, and interactions with biological targets. For instance, the presence of a fluorine atom, as seen in the 5-HT(2A) receptor antagonists, can affect the compound's reactivity and pharmacokinetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of functional groups like ethoxy, methyl, and fluorophenyl can impact these properties. For example, the bioavailability of sulfonamide compounds has been improved by using stability toward rat liver microsomes as a predictor, leading to the identification of orally bioavailable and brain-penetrant analogues . These properties are essential for the compound's efficacy as a pharmaceutical agent and must be carefully optimized during the development process.
科学的研究の応用
1. Hypoglycemic Benzoic Acid Derivatives
- Research has delved into the structure-activity relationships of hypoglycemic benzoic acid derivatives, leading to the development of compounds like repaglinide. These studies have focused on modifications that enhance hypoglycemic activity, resulting in compounds that are significantly more active than traditional sulfonylureas. Such compounds have been used in the treatment of type 2 diabetes, demonstrating the therapeutic potential of these chemical frameworks (Grell et al., 1998).
2. Serotonin Receptor Imaging
- Compounds structurally related to the one have been used in imaging studies, particularly involving the serotonin 1A (5-HT(1A)) receptors. These studies utilize positron emission tomography (PET) to quantify receptor densities in the brain, offering insights into the pathophysiology of disorders like Alzheimer's disease (Kepe et al., 2006).
3. 5-HT Receptor Selectivity
- Research into N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines has explored their potential as selective 5-HT7 receptor ligands or multifunctional agents. This approach aims to develop treatments for complex diseases by extending a polypharmacological approach, highlighting the versatility of these compounds in CNS disorder treatment strategies (Canale et al., 2016).
4. Benzamide Derivatives as 5-HT4 Receptor Agonists
- A series of benzamide derivatives have been synthesized and evaluated for their potential as serotonin 4 (5-HT4) receptor agonists. These compounds have shown promise in accelerating gastrointestinal motility, suggesting their potential as novel prokinetic agents with good oral bioavailability, which is crucial for practical therapeutic applications (Sonda et al., 2003).
特性
IUPAC Name |
4-[[(4-ethoxy-3-methylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4S/c1-3-30-21-9-8-20(14-16(21)2)31(28,29)24-15-17-10-12-26(13-11-17)22(27)25-19-6-4-18(23)5-7-19/h4-9,14,17,24H,3,10-13,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGJYBKFLLWFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-ethoxy-3-methylphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2514498.png)




![methyl 5-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2514503.png)
![Ethyl 6-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2514506.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea](/img/structure/B2514510.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-tosylacetamide](/img/structure/B2514512.png)
![N-cyclopentyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514513.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2514516.png)
![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2514520.png)